REACTION_CXSMILES
|
[BH4-].[Na+].[NH2:3][C:4]1[N:5]=[C:6]([NH2:17])[C:7]2[C:13]([CH3:14])=[C:12]([CH:15]=[O:16])[CH:11]=[N:10][C:8]=2[N:9]=1.C([O-])(=O)C>CO>[NH2:3][C:4]1[N:5]=[C:6]([NH2:17])[C:7]2[C:13]([CH3:14])=[C:12]([CH2:15][OH:16])[CH:11]=[N:10][C:8]=2[N:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
NC=1N=C(C2=C(N1)N=CC(=C2C)C=O)N
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1N=C(C2=C(N1)N=CC(=C2C)C=O)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20°-23° C
|
Type
|
STIRRING
|
Details
|
After the mixture had been stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After removal of the MeOH
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
STIRRING
|
Details
|
the residue was stirred with H2O (90 mL)
|
Type
|
ADDITION
|
Details
|
treated with 1N HCl
|
Type
|
STIRRING
|
Details
|
This mixture was stirred
|
Type
|
FILTRATION
|
Details
|
The solid filtered from the cooled mixture
|
Type
|
CUSTOM
|
Details
|
was used without further purification in the conversion to crude 15
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC=1N=C(C2=C(N1)N=CC(=C2C)CO)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |